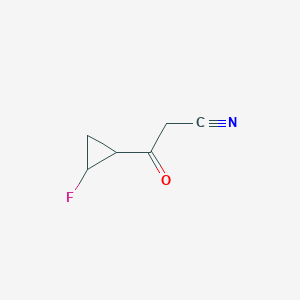

cis-2-Fluorocyclopropyl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(2-fluorocyclopropyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-3-4(5)6(9)1-2-8/h4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIMDNDXEZWALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-2-Fluorocyclopropyl)-3-oxopropanenitrile typically involves the fluorination of cyclopropyl derivatives followed by subsequent functional group transformations. One common synthetic route includes the fluorination of cyclopropyl ketone using a suitable fluorinating agent, such as Selectfluor, under controlled conditions.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: : cis-2-Fluorocyclopropyl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Cancer Treatment

The primary application of cis-2-Fluorocyclopropyl)-3-oxopropanenitrile is as an inhibitor of serine/threonine kinases, particularly p21-activated kinases (PAK1, PAK2, and PAK3). These kinases play crucial roles in cell signaling pathways associated with cancer progression. Inhibiting their activity can lead to reduced tumor growth and proliferation:

- Mechanism of Action : The compound inhibits the phosphorylation processes mediated by these kinases, which are often overactive in neoplastic tissues. This action can effectively slow down or halt the progression of hyperproliferative disorders such as cancer .

- Case Studies : Various studies have demonstrated the efficacy of compounds similar to cis-2-Fluorocyclopropyl)-3-oxopropanenitrile in preclinical models. For instance, compounds targeting PAK1 have shown promise in reducing tumor size and improving survival rates in animal models .

Enzyme Inhibition

Cis-2-Fluorocyclopropyl)-3-oxopropanenitrile has also been studied for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer immunotherapy:

- Therapeutic Implications : By inhibiting IDO, this compound may enhance anti-tumor immunity by preventing the degradation of tryptophan, a critical amino acid for immune cell function. This mechanism could be particularly beneficial in treating cancers that exploit IDO for immune evasion .

Pharmaceutical Development

The compound is being explored for its potential use in developing new pharmaceuticals aimed at treating inflammatory diseases and autoimmune conditions:

- Combination Therapies : There is ongoing research into using cis-2-Fluorocyclopropyl)-3-oxopropanenitrile alongside other chemotherapeutic agents to enhance treatment efficacy against various cancers. The synergistic effects observed in preliminary studies suggest a promising avenue for future drug combinations .

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cancer Treatment | Inhibition of PAK1/PAK2/PAK3 | Reduced tumor growth |

| Immune Regulation | Inhibition of IDO | Enhanced anti-tumor immunity |

| Pharmaceutical Development | Combination with other chemotherapeutics | Improved efficacy in treatment regimens |

Mechanism of Action

The mechanism by which cis-2-Fluorocyclopropyl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives with Fluorine Substitutents

Fluorinated cyclopropanes are widely studied for their metabolic stability and enhanced binding affinity in drug design. Key comparisons include:

Key Findings :

- Antibacterial Activity: Derivatives of cis-2-fluorocyclopropyl groups, such as the quinolone in , exhibit superior antibacterial activity compared to cyprofloxacin. For example, the compound 1-(cis-2-fluorocyclopropyl)-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid demonstrated enhanced potency against Gram-negative bacteria due to improved membrane penetration and target DNA gyrase inhibition .

- Pharmacokinetics: The cis-fluorine configuration reduces metabolic degradation, leading to higher blood concentrations and improved oral absorption compared to non-fluorinated analogs .

- Reactivity: Unlike 2-chlorobenzalmalononitrile (a tear gas agent), the nitrile group in (cis-2-fluorocyclopropyl)-3-oxopropanenitrile participates in nucleophilic additions rather than acting as an irritant, highlighting its utility in synthetic chemistry .

Nitrile-Containing Cyclopropanes

Nitrile groups in cyclopropane derivatives enhance electrophilicity and serve as handles for further functionalization. For instance:

- 3-Oxopropanenitrile Motif: The ketone-nitrile system in the target compound enables conjugate additions, forming intermediates for heterocycles (e.g., pyrazoles, triazoles). This contrasts with simpler nitriles like malononitrile, which lack ketone-driven reactivity .

- Fluorine vs. Chlorine Substituents : Fluorine’s smaller atomic radius and stronger electronegativity reduce steric hindrance and increase dipole moments compared to chlorine analogs, improving solubility and target binding in bioactive molecules .

Biological Activity

Cis-2-Fluorocyclopropyl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article reviews the biological activity of this compound, examining its mechanisms, effects on various biological pathways, and potential therapeutic implications.

The compound is characterized by its unique cyclopropyl structure and the presence of a fluorine atom, which can significantly influence its biological interactions. The general structure can be represented as follows:

Research indicates that cis-2-Fluorocyclopropyl)-3-oxopropanenitrile may interact with various biological targets, including:

- Protein Kinases : The compound has shown potential in modulating protein kinase activity, which plays a crucial role in cellular processes such as metabolism, proliferation, and survival. Specifically, it may inhibit or activate certain kinases involved in cancer progression and other diseases .

- Indoleamine 2,3-dioxygenase (IDO) : Studies suggest that this compound may influence the kynurenine pathway by affecting IDO activity. Dysregulation of this pathway is associated with immunosuppression and various diseases, including cancer .

Biological Activity Data

The following table summarizes key findings related to the biological activity of cis-2-Fluorocyclopropyl)-3-oxopropanenitrile:

Case Studies

Several case studies have explored the therapeutic implications of cis-2-Fluorocyclopropyl)-3-oxopropanenitrile:

- Cancer Therapy : A study investigated the effects of the compound on tumor growth in animal models. Results indicated a significant reduction in tumor size when administered alongside conventional therapies, suggesting a synergistic effect .

- Autoimmune Disorders : Another case study focused on its immunomodulatory effects. The compound was shown to enhance T-cell proliferation when used in combination with IDO inhibitors, indicating potential for treating autoimmune conditions .

- Antibiotic Development : Research into its antibacterial properties revealed that cis-2-Fluorocyclopropyl)-3-oxopropanenitrile exhibits promising activity against resistant bacterial strains, warranting further exploration as a novel antibiotic agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare cis-2-fluorocyclopropyl-3-oxopropanenitrile and its derivatives?

The synthesis typically involves cyclopropanation of fluorinated precursors followed by nitrile introduction. For example, fluorocyclopropane rings can be formed via [2+1] cycloaddition using fluorinated carbenes or via Simmons-Smith reactions with fluorinated reagents. Subsequent functionalization with a 3-oxopropanenitrile moiety may involve Michael addition or condensation reactions with cyanoacetylating agents . Optimization of stereochemistry (cis vs. trans) requires careful control of reaction conditions (e.g., temperature, catalysts).

Q. How can researchers characterize the structural and stereochemical purity of cis-2-fluorocyclopropyl-3-oxopropanenitrile?

Key techniques include:

- NMR Spectroscopy : NMR is critical for confirming fluorocyclopropyl geometry and purity. and NMR resolve nitrile and ketone functionalities.

- LC-MS : Validates molecular weight and detects impurities.

- X-ray Crystallography : For unambiguous stereochemical assignment, particularly when cocrystallized with ligands (e.g., 3,5-dimethylpyrazole, as in JAK inhibitor studies) .

- Chiral HPLC : To resolve enantiomers if asymmetric synthesis is employed .

Q. What are the primary biochemical applications of cis-2-fluorocyclopropyl-3-oxopropanenitrile in medicinal chemistry?

The compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., JAK1-selective inhibitors) and antimicrobial agents. Its nitrile and ketone groups enable covalent binding to enzymatic active sites, while the fluorocyclopropyl moiety enhances metabolic stability and bioavailability. For example, derivatives have shown IC values of 8.5 nM against JAK1 with >48-fold selectivity over JAK2 in vitro .

Advanced Research Questions

Q. How do structural modifications to the fluorocyclopropyl or nitrile groups affect the compound's bioactivity and selectivity?

- Fluorine Position : Cis configuration on the cyclopropane ring improves target binding due to steric and electronic effects, as seen in JAK1 inhibitor optimization .

- Nitrile Substitution : Replacing the nitrile with other electrophiles (e.g., carboxylic acids) reduces covalent binding efficiency, as demonstrated in SAR studies .

- Ring Strain : The cyclopropane’s strain energy enhances reactivity in enzyme-inhibitor interactions, but excessive strain may reduce stability .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for derivatives?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Solutions include:

- Prodrug Design : Masking the nitrile group to improve oral absorption.

- Cocrystallization : Enhancing solubility and stability (e.g., cocrystals with 3,5-dimethylpyrazole improve bioavailability) .

- Metabolite Identification : Using LC-MS/MS to track degradation pathways and refine structural analogs .

Q. How can researchers optimize synthetic routes for scalability while maintaining stereochemical fidelity?

- Flow Chemistry : Continuous processes reduce batch variability in cyclopropanation steps.

- Enzymatic Catalysis : Lipases or transaminases can enforce stereoselectivity in nitrile formation .

- Quality Control : In-line PAT (Process Analytical Technology) tools monitor reaction progress in real time .

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : To model fluorocyclopropyl-induced conformational changes in JAK1’s ATP-binding pocket .

- Density Functional Theory (DFT) : Calculates electronic effects of fluorine substitution on binding affinity .

- Free Energy Perturbation (FEP) : Quantifies the impact of structural modifications on inhibitor selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.